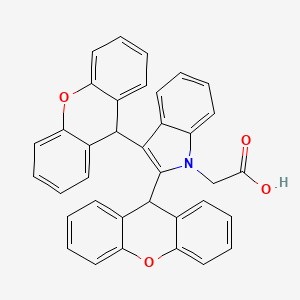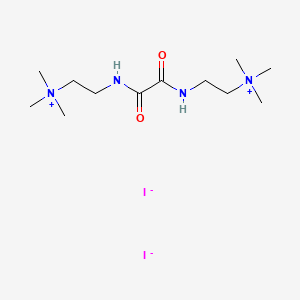
Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) is a quaternary ammonium compound with the molecular formula C18H40I2N4O2. It is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics. The compound is characterized by its two quaternary ammonium groups connected by an oxalylbis(iminoethylene) linker, making it a bis-quaternary ammonium compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) typically involves the reaction of oxalyl chloride with N,N-dimethylethylenediamine to form the intermediate oxalylbis(iminoethylene) compound. This intermediate is then reacted with methyl iodide to produce the final bis-quaternary ammonium compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents such as dichloromethane or acetonitrile
Catalysts: None required
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control
Purification steps: such as crystallization or chromatography to obtain high-purity product
Quality control measures: to ensure consistency and safety of the final product
Chemical Reactions Analysis
Types of Reactions
Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) undergoes various chemical reactions, including:
Substitution reactions: The iodide ions can be substituted with other anions such as chloride or bromide.
Oxidation and reduction reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the quaternary ammonium groups.
Common Reagents and Conditions
Substitution reactions: Typically involve halide salts (e.g., NaCl, NaBr) in aqueous or organic solvents.
Oxidation reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions: Can be carried out using reducing agents like sodium borohydride.
Hydrolysis: Conducted under acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Substitution reactions: Formation of new quaternary ammonium salts with different anions.
Hydrolysis: Breakdown products include amines and carboxylic acids.
Scientific Research Applications
Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies of cell membrane permeability and antimicrobial activity.
Medicine: Investigated for its potential use as an antiseptic and disinfectant.
Industry: Utilized in formulations for cleaning agents and surface disinfectants.
Mechanism of Action
The antimicrobial activity of ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium groups interact with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism involves:
Molecular targets: Cell membrane phospholipids and proteins
Pathways involved: Disruption of membrane integrity and inhibition of essential cellular processes
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Didecyldimethylammonium chloride: Commonly used in disinfectants and sanitizers.
Uniqueness
Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) is unique due to its bis-quaternary structure, which enhances its antimicrobial efficacy compared to mono-quaternary compounds. The presence of two quaternary ammonium groups allows for stronger interactions with microbial cell membranes, leading to more effective disruption and cell death.
Properties
CAS No. |
62055-13-4 |
|---|---|
Molecular Formula |
C12H28I2N4O2 |
Molecular Weight |
514.19 g/mol |
IUPAC Name |
trimethyl-[2-[[2-oxo-2-[2-(trimethylazaniumyl)ethylamino]acetyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C12H26N4O2.2HI/c1-15(2,3)9-7-13-11(17)12(18)14-8-10-16(4,5)6;;/h7-10H2,1-6H3;2*1H |
InChI Key |
IQUJETVSSPGGHT-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCNC(=O)C(=O)NCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




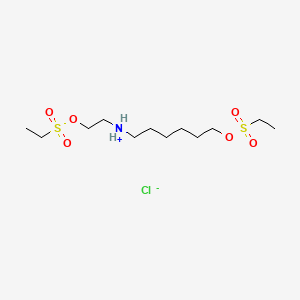

![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
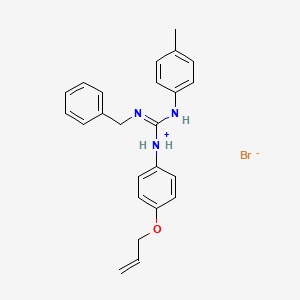
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)
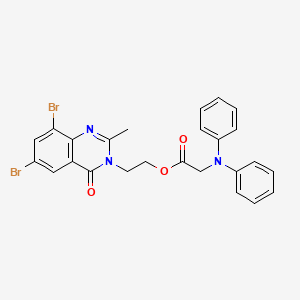
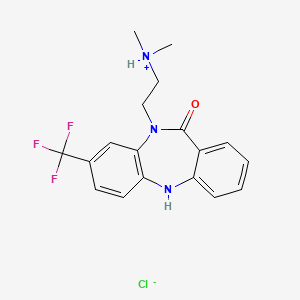
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)
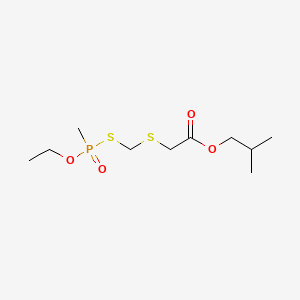
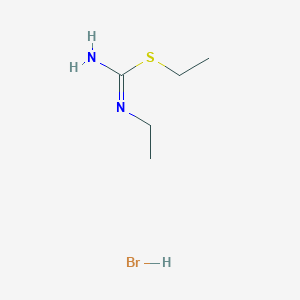
![Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13763682.png)
